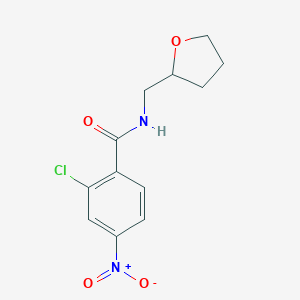
2-Chlor-4-nitro-N-(oxolan-2-ylmethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H13ClN2O5. It is also known as N-(2-oxo-1,3-oxolan-2-ylmethyl)-2-chloro-4-nitrobenzamide. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide is not well understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide may exhibit antitumor activity. For instance, this compound has been reported to inhibit the growth of human leukemia cells in vitro. Additionally, it has been shown to inhibit the growth of human ovarian cancer cells and human lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide in lab experiments is its potential antitumor activity. However, one limitation is that its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential as a starting material for the synthesis of compounds with potential biological activities. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety profile.
Synthesemethoden
The synthesis of 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide involves the reaction of 2-chloro-4-nitrobenzoyl chloride with oxalyl chloride, followed by the addition of oxalyl chloride to 2-amino-2-methyl-1-propanol to form the oxalyl derivative. The final step involves the reaction of the oxalyl derivative with 2-hydroxyethyl-2-oxoacetate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
Die Verbindung „2-Chlor-4-nitro-N-(oxolan-2-ylmethyl)benzamid“ wird in der chemischen Forschung aufgrund ihrer einzigartigen Struktur und Eigenschaften verwendet . Es ist eine synthetische organische Verbindung mit einem Molekulargewicht von 284,7 .
Biochemische Forschung
„GNF-Pf-1331“ wird in der biochemischen Forschung verwendet. Es ist ein experimenteller Inhibitor der membrangebundenen O-Acyltransferase Porcupine (PORCN) . PORCN ist ein Enzym, das eine entscheidende Rolle im Wnt-Signalweg spielt, der an der Zellproliferation, -differenzierung und embryonalen Morphogenese beteiligt ist .
Krebsforschung
Die Verbindung wird in der Krebsforschung aufgrund ihrer Fähigkeit, den Wnt-Signalweg zu hemmen, eingesetzt . Abnorme Wnt-Signalübertragung ist mit verschiedenen Krebsarten verbunden, und die Blockierung dieses Signalwegs wird als ein attraktiver therapeutischer Ansatz angesehen .
Arzneimittelentwicklung
„GNF-Pf-1331“ wird auf sein potenzielles Einsatzgebiet in der Arzneimittelentwicklung untersucht. Es ist ein oral verfügbarer, potenter und selektiver Porcupine-Inhibitor . Sein IC50-Wert beträgt 12 nM, was seine starke inhibitorische Wirkung zeigt .
Pharmakologische Forschung
Die Verbindung wird in der pharmakologischen Forschung verwendet. Es ist eine synthetische organische Verbindung mit potenziellen therapeutischen Anwendungen
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEWZCAVABKVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Amino-1,3-benzothiazol-6-yl)oxy]-1,3-benzothiazol-2-amine](/img/structure/B413862.png)
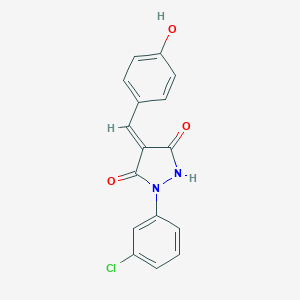
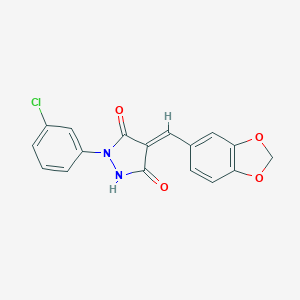
![N-(3-methylphenyl)-2-[(3-methylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413866.png)
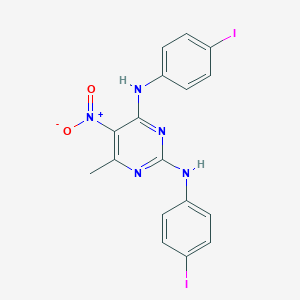

![2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B413872.png)
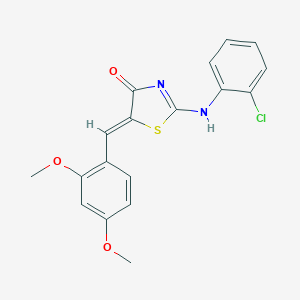
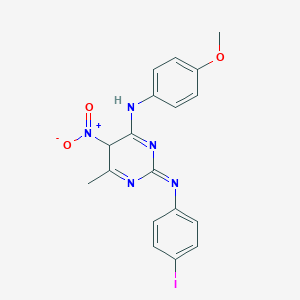
![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413878.png)
![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413880.png)
![(5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B413882.png)
![(5Z)-2-(2-chloroanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413883.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B413885.png)